4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a phthalazinone core substituted with an oxadiazole ring and various aromatic groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-16-8-10-17(11-9-16)23-26-24(32-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)18-12-14-19(31-2)15-13-18/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXTVYZTBFWKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its oxadiazole and phthalazinone components are particularly valuable in developing new heterocyclic compounds.
Ligand in Coordination Chemistry:
Due to its ability to coordinate with metal ions, it is explored as a ligand in coordination chemistry, potentially enhancing the properties of metal complexes used in catalysis or material science.
Biology
Antibacterial and Antifungal Activities:
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various pathogens, showing promise as a therapeutic agent for infections caused by resistant strains of bacteria and fungi.
Anticancer Potential:
The compound's anticancer properties are under investigation, with studies demonstrating its ability to inhibit tumor cell growth. Mechanistic studies suggest that it may interfere with cell cycle progression or induce apoptosis in cancer cells.
Medicine
Therapeutic Applications:
In the medical field, 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is being explored for its potential in treating various diseases. Its pharmacological profile suggests applications in:
- Antimicrobial therapies
- Cancer treatment protocols
- Potential use as an anti-inflammatory agent
Industry
Material Development:
The compound is utilized in the development of new materials with specific properties such as high thermal stability and electrical conductivity. These materials are applicable in electronics and nanotechnology.
Pharmaceutical Formulations:
Its unique properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Phthalazinone Derivatives: Compounds with a phthalazinone core also show various biological activities and are used in drug development.
Uniqueness
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxadiazole ring and the phthalazinone core allows for a wide range of applications and makes it a valuable compound in scientific research .
Biological Activity
The compound 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Oxadiazole ring : This five-membered heterocyclic compound is known for its diverse biological activities.
- Dihydrophthalazinone : A bicyclic structure that contributes to the compound's pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : Approximately 348.4 g/mol
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of our compound against these pathogens remains to be elucidated but can be hypothesized based on structural similarities.
Anticancer Properties
Compounds similar to this compound have shown promise in anticancer studies. For example, oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that our compound might also exhibit similar properties, potentially making it useful in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, several oxadiazole derivatives were screened for their antimicrobial activity. The results indicated that compounds with similar structural features to our target compound exhibited strong inhibitory effects against E. coli and S. aureus. The study utilized disc diffusion methods to evaluate efficacy.
Case Study 2: Anticancer Mechanism
A recent publication investigated the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The study employed flow cytometry to assess cell viability and apoptosis markers. Results indicated that compounds with a similar framework to our target led to increased levels of caspase activation in breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
